molecular formula C16H13ClN2O2 B11835224 4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline

4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline

Cat. No.: B11835224
M. Wt: 300.74 g/mol
InChI Key: XAVAEYVEPRFAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . The presence of a chloro group and dimethoxyphenyl substituents in this compound enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxyaniline with 4-chlorobenzoyl chloride in the presence of a base, followed by cyclization with ammonium acetate . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline is unique due to its specific substituents, which enhance its chemical reactivity and biological activity. The presence of the chloro group and dimethoxyphenyl moiety provides distinct pharmacological properties compared to other quinazoline derivatives .

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

4-chloro-2-(3,4-dimethoxyphenyl)quinazoline

InChI

InChI=1S/C16H13ClN2O2/c1-20-13-8-7-10(9-14(13)21-2)16-18-12-6-4-3-5-11(12)15(17)19-16/h3-9H,1-2H3

InChI Key

XAVAEYVEPRFAJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.